molecular formula C8H8O2 B15093735 2(4H)-Benzofuranone, 5,6-dihydro- CAS No. 768-17-2

2(4H)-Benzofuranone, 5,6-dihydro-

Cat. No.: B15093735
CAS No.: 768-17-2
M. Wt: 136.15 g/mol
InChI Key: FRXNINPHRLGQPO-UHFFFAOYSA-N
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Description

2(4H)-Benzofuranone, 5,6-dihydro- is a heterocyclic organic compound that belongs to the class of benzofuranones This compound is characterized by a fused benzene and furan ring system with a lactone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4H)-Benzofuranone, 5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions can yield the desired compound through a cyclization process . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .

Industrial Production Methods

Industrial production of 2(4H)-Benzofuranone, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of acids or bases, along with controlled temperature and pressure conditions, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

2(4H)-Benzofuranone, 5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone moiety to a hydroxyl group, resulting in the formation of dihydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(4H)-Benzofuranone, 5,6-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(4H)-Benzofuranone, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or inhibit essential enzymes .

Properties

CAS No.

768-17-2

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

5,6-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h4-5H,1-3H2

InChI Key

FRXNINPHRLGQPO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=CC(=O)O2)C1

Origin of Product

United States

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